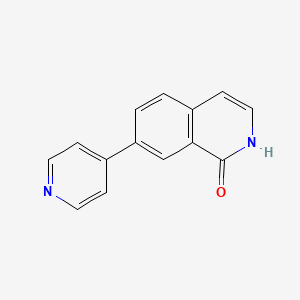

1(2H)-Isoquinolinone, 7-(4-pyridinyl)-

Description

Significance of Isoquinoline (B145761) and Isoquinolinone Derivatives in Medicinal Chemistry

Isoquinoline and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a wide array of pharmacological effects. nih.gov The fusion of a benzene (B151609) ring and a pyridine (B92270) ring creates a scaffold that is both structurally rigid and amenable to diverse functionalization, allowing for the fine-tuning of its biological activity. wisdomlib.orgamerigoscientific.com

The significance of these scaffolds is underscored by their presence in numerous clinically used drugs and biologically active molecules. semanticscholar.org Isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

Anticancer nih.govamerigoscientific.com

Antimicrobial nih.govamerigoscientific.com

Antiviral wisdomlib.org

Anti-inflammatory nih.govamerigoscientific.com

Analgesic amerigoscientific.comsemanticscholar.org

Antihypertensive wikipedia.org

Enzyme inhibition nih.govsemanticscholar.org

Some well-known drugs containing the isoquinoline nucleus include the vasodilator papaverine (B1678415) and the antiretroviral agent saquinavir. semanticscholar.orgwikipedia.org The continuous exploration of novel synthetic methodologies to construct and modify the isoquinoline skeleton highlights its enduring importance in the quest for new therapeutic agents. nih.govnih.gov

| Pharmacological Activity | Examples of Isoquinoline/Isoquinolinone Derivatives |

| Anticancer | Noscapine, Emetine, Lamellarin D amerigoscientific.commdpi.com |

| Antihypertensive | Quinapril, Debrisoquine wikipedia.org |

| Antimicrobial | Berberine amerigoscientific.com |

| Vasodilator | Papaverine semanticscholar.orgwikipedia.org |

| Antiretroviral | Saquinavir wikipedia.org |

| Anesthetic | Dimethisoquin wikipedia.org |

Overview of Biological Relevance of Substituted Isoquinolinone Frameworks

The isoquinolinone framework, a derivative of isoquinoline featuring a carbonyl group, is a particularly important pharmacophore. The position and nature of substituents on the isoquinolinone ring system play a crucial role in determining the specific biological activity. semanticscholar.org Research has shown that substitutions at various positions can lead to potent and selective agents for different therapeutic targets.

For instance, substitutions at the C-1, C-3, C-4, and N-2 positions have been extensively studied to modulate activity. nih.govnih.gov Substituted isoquinolinones have been identified as potent inhibitors of various enzymes, such as poly(ADP-ribose)polymerase (PARP) and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. nih.gov Furthermore, different substitution patterns have yielded compounds with anti-inflammatory, analgesic, and antimicrobial properties. amerigoscientific.comsemanticscholar.org The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a fused derivative, is found in alkaloids like crispine A and lamellarin D, which exhibit significant antiproliferative and topoisomerase I inhibitory activities, respectively. mdpi.com

| Substitution Position/Derivative Type | Associated Biological Activity |

| Pyrrolo[2,1-a]isoquinolinone | Anticancer, Antiviral, Antibacterial mdpi.com |

| 4-Substituted Isoquinolines | Cytotoxic openmedicinalchemistryjournal.com |

| 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-diones | Cyclin-dependent kinase 4 (CDK4) inhibition nih.gov |

| 7-substituted isoquinolinone derivatives | Phosphodiesterase 4 (PDE4) inhibition nih.gov |

Contextualizing 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- within Related Chemical Entities

A related series of compounds, 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones, were synthesized and evaluated for their positive inotropic (cardiotonic) activity. nih.gov These compounds were found to increase myocardial contractility, with some derivatives being more potent than the reference drug milrinone (B1677136). nih.gov This suggests that the 7-(4-pyridyl)-isoquinolinone scaffold is a promising template for developing agents that target cardiovascular function.

Structure

3D Structure

Properties

IUPAC Name |

7-pyridin-4-yl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLWKIUUHREFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2h Isoquinolinone, 7 4 Pyridinyl and Analogues

General Synthetic Approaches to the Isoquinolinone Core

The synthesis of the foundational 1(2H)-isoquinolinone core can be achieved through a variety of strategic bond-forming reactions. These methods can be broadly categorized into intermolecular annulations, intramolecular cyclizations, rearrangement sequences, and metal-catalyzed transformations.

Intermolecular Annulations (e.g., [4+2] cycloadditions)

Intermolecular annulations, particularly [4+2] cycloaddition reactions, provide a powerful and convergent approach to the isoquinolinone framework. In this strategy, a four-atom component and a two-atom component are brought together to construct the six-membered ring of the isoquinolinone. A notable example involves the reaction of oxazoles with arynes. This method allows for the formation of functionalized isoquinolines through a [4+2] cycloaddition followed by a ring-opening reaction sequence. researchgate.net Another approach utilizes the visible-light-induced deaminative [4+2] annulation of alkynes with N-amidepyridinium salts, offering a metal-free route to isoquinolone derivatives under benign reaction conditions. organic-chemistry.org

Intramolecular Cyclizations (e.g., Heck reaction)

Intramolecular cyclization strategies are widely employed for the synthesis of the isoquinolinone core, starting from a pre-assembled linear precursor. The intramolecular Heck reaction is a prominent example, where a palladium catalyst facilitates the cyclization of a vinyl or aryl halide onto a suitably positioned alkene. This reaction has been successfully utilized in a two-step approach for the construction of diverse isoquinoline (B145761) scaffolds, often following a multicomponent reaction like the Ugi four-component reaction to rapidly build the necessary precursor. nih.gov The intramolecular Mizoroki-Heck reaction is another powerful tool for constructing carbo- and heterocyclic systems, including those related to the isoquinoline framework. sciforum.net

Rearrangement Sequences (e.g., Curtius rearrangement, Schmidt rearrangement)

Rearrangement reactions offer elegant pathways to the isoquinolinone core by transforming a different functional group into the required nitrogen-containing ring. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, has been a key step in the synthesis of various medicinal agents containing amine functionalities and can be adapted for isoquinolone synthesis. acs.orgnih.govresearchgate.netnih.govmdpi.com The isocyanate intermediate can undergo intramolecular cyclization onto a suitably positioned group to form the lactam ring of the isoquinolinone.

Similarly, the Schmidt reaction, where an azide reacts with a carbonyl derivative under acidic conditions, can be employed to construct the isoquinolinone skeleton. researchgate.netnih.govrsc.orgorganic-chemistry.org This reaction is closely related to the Curtius rearrangement and provides an alternative route from carboxylic acids or ketones to the corresponding amides or lactams.

Metal-Catalyzed Reactions (e.g., Nickel-catalyzed annulation, Copper-catalyzed domino reaction, Palladium-catalyzed cascade cyclization-coupling)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the isoquinolinone core is no exception.

Nickel-catalyzed annulation provides an efficient method for the synthesis of substituted 1(2H)-isoquinolone derivatives. This approach typically involves the reaction of 2-halobenzamides with alkynes, where the nickel catalyst facilitates the C-C and C-N bond formations necessary for ring closure. organic-chemistry.orgnih.gov

Copper-catalyzed domino reactions offer a step-economical route to isoquinolinones. These reactions can involve multiple bond-forming events in a single pot, often starting from simple and readily available starting materials. For instance, a copper-catalyzed domino three-component reaction of terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide (B32628) has been developed for the synthesis of isoquinolines. Another example is a sequence involving an ammonia-Ugi four-component reaction followed by a copper-catalyzed domino reaction to produce isoquinolone-4-carboxylic acids.

Palladium-catalyzed cascade cyclization-coupling reactions are highly versatile for constructing complex isoquinoline and isoquinolinone systems. These cascades can involve a series of palladium-mediated steps, such as C-H activation, cyclization, and cross-coupling, to build the heterocyclic core and introduce substituents in a single operation. For example, a palladium-catalyzed cascade oxidative addition protocol has been used to construct isoquinolinone derivatives.

Strategies for Introducing the 7-(4-pyridinyl) Moiety

With the isoquinolinone core in hand, the next critical step is the introduction of the 4-pyridinyl group at the C7-position. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation, typically starting from a 7-halo-1(2H)-isoquinolinone precursor.

The Suzuki-Miyaura coupling is a widely used and robust method for forming carbon-carbon bonds between aryl or heteroaryl partners. In the context of synthesizing 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-, this would involve the palladium-catalyzed reaction of a 7-bromo- or 7-iodo-1(2H)-isoquinolinone with 4-pyridinylboronic acid or its esters. While specific examples for this exact transformation are not extensively detailed in readily available literature, the general applicability of the Suzuki coupling to a wide range of heterocyclic substrates suggests its feasibility. organic-chemistry.orgorganic-chemistry.org

| Reactants | Catalyst/Reagents | Product | Key Features |

| 7-Halo-1(2H)-isoquinolinone | 4-Pyridinylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- | High functional group tolerance, commercially available reagents. |

Other palladium-catalyzed cross-coupling reactions such as the Stille coupling (using an organotin reagent) and the Negishi coupling (using an organozinc reagent) also represent viable strategies for this transformation. nih.govnih.gov The choice of coupling reaction often depends on the availability of the starting materials and the functional group tolerance required for a specific synthetic route.

Derivatization and Structural Modification of the 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- Scaffold

Once the 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- scaffold is synthesized, further derivatization can be performed to explore the structure-activity relationship of this class of compounds. Modifications can be targeted at several positions, including the nitrogen atom of the isoquinolinone ring, the isoquinolinone core itself, and the pyridinyl moiety.

N-Alkylation of the lactam nitrogen is a common derivatization strategy. This can be achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can be crucial to avoid competing O-alkylation. acs.org

| Reactant | Reagents | Product |

| 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | 2-Alkyl-7-(4-pyridinyl)-1(2H)-isoquinolinone |

Halogenation of the isoquinolinone or the pyridine (B92270) ring can introduce a handle for further functionalization via cross-coupling reactions. The position of halogenation would depend on the directing effects of the existing substituents and the reaction conditions employed.

Introduction of Substituents at Key Positions (e.g., 4-position, 1-position)

The modification of the isoquinolinone core is a key strategy for developing analogues of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-. Introducing substituents at positions such as C-4 and N-2 (the 1-position being part of the lactam) allows for the systematic exploration of structure-activity relationships.

One common approach involves the cyclization of appropriately substituted precursors. For instance, derivatives of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thiones have been synthesized and subsequently used as precursors for more complex fused systems. nih.govacs.org These methods highlight the feasibility of incorporating groups like cyano (-CN) and acetyl (-COCH₃) at various positions on the isoquinolinone ring system. A general procedure for creating a substituted dihydroisoquinoline-thione, a close analogue, involves heating a precursor compound with acetyl chloride in glacial acetic acid. nih.govacs.org

Further reactions on these substituted intermediates can lead to a diverse array of analogues. For example, treatment of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thiones with N-aryl-2-chloroacetamides results in S-alkylation at the 3-position, yielding carbamoylmethylsulfanyl derivatives. nih.govacs.org These derivatives can then undergo intramolecular Thorpe-Ziegler cyclization to form fused thieno[2,3-c]isoquinolines. nih.gov

The table below summarizes representative transformations for introducing substituents on isoquinoline analogues.

| Starting Material | Reagent(s) | Product | Position(s) Functionalized | Ref |

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-2(2H)-thione | Phenyl hydrazine, Acetic Acid | (3aR, 4S, 9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione | Fused ring at C-3/C-4 | acs.org |

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-2(2H)-thione | N-(4-chlorophenyl)-2-chloroacetamide | (7R, 8S)-7-acetyl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | 3-position | nih.govacs.org |

| 2-(4-chlorobenzoyl)-N-methyl-N-phenylbenzamide | Dichlorocarbene (from CCl₄) | 4-Chloro-2-methyl-3-phenyl-7-(4-chlorobenzoyl)-1(2H)-isoquinolinone | 4-position, 7-position | researchgate.net |

Functionalization of the Pyridine Ring

The 4-pyridinyl moiety at the 7-position of the isoquinolinone core is a prime site for modification to create analogues. The electron-deficient nature of the pyridine ring makes C-H functionalization challenging, but transition-metal catalysis has emerged as a powerful tool to achieve this selectively. beilstein-journals.org

Recent advances have focused on the regioselective functionalization of positions that are "distal" (i.e., C3, C4) from the pyridine nitrogen. nih.gov Palladium-catalyzed reactions are particularly prominent. For example, the C3-arylation of pyridines can be achieved using a catalytic system of Pd(OAc)₂ with a 1,10-phenanthroline (B135089) (phen) ligand. nih.gov This methodology typically requires a large excess of the pyridine substrate to achieve high yields. nih.gov Similarly, C3-alkenylation has been demonstrated using Pd(OAc)₂ with silver carbonate as a base. nih.gov

Rhodium catalysts have also been employed for C-H alkylation of pyridines with acrylates and acrylamides. beilstein-journals.org These methods provide access to a range of functionalized pyridine derivatives, which could be applied to the 7-(4-pyridinyl) substituent of the target compound. A significant challenge in this area is achieving enantioselectivity, as the strong coordination of the pyridine nitrogen to the metal center can inhibit the effectiveness of chiral ligands. beilstein-journals.org

The table below illustrates common catalytic systems used for pyridine functionalization.

| Reaction Type | Catalyst System | Substrate Example | Product Position | Ref |

| C3-Arylation | Pd(OAc)₂ / 1,10-phenanthroline | Pyridine + Iodo/bromoarenes | C3 | nih.gov |

| C3-Alkenylation | Pd(OAc)₂ / 1,10-phenanthroline / Ag₂CO₃ | Pyridine + Alkenes | C3 | nih.gov |

| C-H Alkylation | Rhodium catalyst | Pyridine + Acrylates/Acrylamides | C-H position | beilstein-journals.org |

| C4-Phosphonation | Not specified | Pyridine | C4 | nih.gov |

A two-step sequence involving the transformation of a 4-position C-H bond into a C-PPh₃⁺ group, followed by conversion to a heteroaryl ether, represents another strategy for selective functionalization at the C4 position of the pyridine ring. nih.gov

Silylation and Alkylation Reactions for Analytical Derivatization

Silylation and alkylation are common derivatization techniques used to enhance the volatility and thermal stability of compounds for analytical methods like gas chromatography-mass spectrometry (GC-MS). These reactions can also serve as synthetic handles for further transformations.

Silylation: Direct C-H silylation of N-heteroarenes like isoquinoline is a powerful method for introducing silyl (B83357) groups. researchgate.net A visible light-promoted, photocatalytic Minisci-type reaction has been developed for the C-H silylation of non-substituted isoquinoline and quinoline (B57606) using trialkylhydrosilanes. researchgate.net This approach offers a way to introduce versatile silyl groups that can be readily converted into other functionalities. researchgate.net

Another strategy involves a dearomative hydrosilylation. A regioselective HAT (Hydrogen Atom Transfer)-promoted hydrosilylation of isoquinolines has been shown to yield C7-silylated products as the major regioisomers. nih.gov This method uses trialkylsilanes as the reductant and is tolerant of various functional groups. nih.gov The mechanism is believed to proceed through a stepwise HAT/radical recombination pathway. nih.gov

Alkylation: Alkylation of the isoquinolinone core can occur at either the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). Studies on the analogous quinolin-2(1H)-one system show that the regioselectivity of alkylation is highly dependent on the substitution pattern of the ring. researchgate.net Alkylation of quinolin-2(1H)-one and its C6/C7 substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions (K₂CO₃ in DMF) typically yields a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net However, when a substituent is present at the C8-position, the reaction gives exclusively the O-alkylated product, suggesting a strong steric influence. researchgate.net These findings can be extrapolated to the 1(2H)-isoquinolinone system for targeted derivatization at the N-2 position.

The following table provides examples of derivatization reactions applicable to the isoquinoline scaffold.

| Reaction Type | Reagent(s) | Substrate | Key Outcome/Product | Ref |

| C-H Silylation | Trialkylhydrosilanes, Photocatalyst | Isoquinoline | C-H silylated isoquinoline | researchgate.net |

| Hydrosilylation | Triethylsilane | Isoquinoline | C7-silylated dearomatized product | nih.gov |

| Alkylation | 2-Bromoacetophenone, K₂CO₃, DMF | Quinolin-2(1H)-one | Mixture of N- and O-alkylation products (N-major) | researchgate.net |

| Alkylation | 2-Bromoacetophenone, K₂CO₃, DMF | 8-Methoxyquinolin-2(1H)-one | Exclusively O-alkylation product | researchgate.net |

Preclinical Pharmacological Investigations of 1 2h Isoquinolinone, 7 4 Pyridinyl and Its Derivatives

Cardiotonic Activity in Non-Human Models

Research into derivatives of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- has identified significant cardiotonic properties, particularly in canine models. These compounds have been investigated for their potential to enhance cardiac muscle performance, a key therapeutic goal in conditions like acute heart failure.

Positive inotropes are substances that increase the force of cardiac muscle contraction. msdvetmanual.comvin.com A series of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones has demonstrated positive inotropic activity in canine models of acute heart failure. nih.gov These compounds were shown to produce a dose-dependent increase in myocardial contractility. nih.gov Notably, several derivatives, particularly those with cyano, acetyl, and ethyl groups at the 4-position, were found to be more potent than the reference drug, milrinone (B1677136). nih.gov

One of the most potent agents identified in this series was 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as MS-857. nih.gov Another related quinolinone derivative, OPC-8212, also produced a positive inotropic effect when administered to dogs. nih.gov The primary mechanism for many positive inotropes involves increasing the intracellular concentration of cyclic AMP (cAMP) or sensitizing contractile proteins to calcium. msdvetmanual.comvin.com

Table 1: Potency of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone Derivatives

| Compound | Substituent at 4-position | Relative Potency |

|---|---|---|

| Derivative 1 | Cyano | More potent than milrinone nih.gov |

| Derivative 2 (MS-857) | Acetyl | One of the most potent in the series nih.gov |

| Derivative 3 | Ethyl | More potent than milrinone nih.gov |

The core of the cardiotonic activity of these isoquinolinone derivatives lies in their direct influence on myocardial contractility. nih.gov In studies using a dog acute heart failure model, most compounds in the 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone series produced a significant, dose-dependent enhancement in the force of myocardial contraction. nih.gov This effect was observed with only minor changes to heart rate and blood pressure, suggesting a degree of specificity for the cardiac muscle itself. nih.gov

The mechanism of action for some related compounds involves an increase in the slow inward calcium current, which directly contributes to the positive inotropic effect. nih.gov By enhancing the contractility of the heart muscle, these agents can improve cardiac function, particularly in a compromised state like heart failure. nih.gov

Anticancer Activity

Derivatives of the isoquinolinone scaffold have been extensively investigated for their potential as anticancer agents. univ.kiev.ua These compounds have shown promise in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines and interfering with key cellular processes required for tumor growth. univ.kiev.uauniv.kiev.ua

A number of isoquinolinone derivatives have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines in vitro. univ.kiev.uauniv.kiev.ua For instance, a series of 3-aminoisoquinolin-1(2H)-one derivatives was screened against 60 different human tumor cell lines, showing varied levels of anticancer activity. univ.kiev.ua The most effective compounds in this series featured thiazolyl or pyrazolyl substituents. univ.kiev.ua

Specifically, certain isoquinoline-imidazo[1,2-a]pyridine linked sulfonyl derivatives exhibited exceptional efficacy against the MCF-7 breast cancer cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. researchgate.net Another isoquinolin-1(2H)-imine derivative showed activity against the A549 lung cancer cell line. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Isoquinolinone Derivatives

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Isoquinoline-imidazo[1,2-a]pyridine derivative | MCF-7 (Breast) | 2.69 ± 0.24 researchgate.net |

| Isoquinoline-imidazo[1,2-a]pyridine derivative | MCF-7 (Breast) | 7.64 ± 0.15 researchgate.net |

| Benzimidazole derivative (for comparison) | A549 (Lung) | 15.80 jksus.org |

| Benzimidazole derivative (for comparison) | HepG2 (Liver) | 15.58 jksus.org |

The anticancer effects of these compounds are linked to their ability to disrupt fundamental cellular processes, most notably cell proliferation and the dynamics of the cellular skeleton. nih.gov A key mechanism identified for some isoquinolinone-related scaffolds is the inhibition of tubulin polymerization. nih.govrsc.org

Microtubules, which are polymers of tubulin, are essential for cell division, and drugs that interfere with their dynamics can halt the proliferation of cancer cells. nih.govnih.gov Certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivatives, which share a structural relationship, have been identified as novel tubulin polymerization inhibitors. nih.govrsc.org These compounds were shown to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule formation and leading to cell division arrest. nih.govresearchgate.net This inhibition of microtubule dynamics is a well-established strategy for cancer chemotherapy. nih.gov

The disruption of tubulin polymerization by isoquinolinone derivatives and related compounds directly leads to a halt in the cell cycle, typically at the G2/M phase. nih.govfrontiersin.org The G2/M checkpoint ensures that cells are ready for mitosis (the M phase), a process that is critically dependent on a properly functioning microtubule network. nih.govmdpi.com

When tubulin polymerization is inhibited, the mitotic spindle cannot form correctly, triggering cell cycle checkpoint proteins. nih.gov This results in the arrest of cells in the G2/M phase, preventing them from dividing and proliferating. frontiersin.org Studies on various compounds, including some that target tubulin, have repeatedly demonstrated this G2/M phase arrest in different cancer cell lines, such as HeLa and A549. frontiersin.orgmdpi.com This cell cycle arrest is a direct consequence of the antimitotic activity stemming from the inhibition of microtubule dynamics. nih.gov

Apoptosis Induction Pathways

Derivatives of isoquinolinone have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. These compounds engage various molecular pathways to initiate and execute cell death. The intrinsic pathway of apoptosis, which is mitochondria-dependent, is a common mechanism. It involves the release of cytochrome c from mitochondria, which in turn activates a cascade of caspase enzymes. nih.gov Studies on 3-acyl isoquinolin-1(2H)-ones in breast cancer cells have shown they can induce apoptosis, often in conjunction with cell cycle arrest. nih.gov

The activation of executioner caspases, particularly caspase-3, is a central event in apoptosis. Isoquinoline (B145761) derivatives have been shown to increase the expression of cleaved (active) caspase-3. mdpi.com This activation can be triggered by both the intrinsic pathway (via caspase-9) and the extrinsic pathway (via caspase-8). mdpi.comnih.gov Once activated, caspase-3 cleaves critical cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis. dovepress.com

Furthermore, some isoquinoline derivatives exert their pro-apoptotic effects by modulating key signaling pathways and regulatory proteins. For instance, certain derivatives can inhibit the inhibitor of apoptosis proteins (IAPs), such as cIAP1 and XIAP, which normally suppress caspase activity. mdpi.comdovepress.com By inhibiting these proteins, the threshold for apoptosis is lowered, making cancer cells more susceptible to death signals. The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and ERK, have also been implicated. Activation of the JNK pathway by isoquinoline compounds has been shown to be responsible for triggering both intrinsic and extrinsic apoptotic pathways in osteosarcoma cells. mdpi.com In breast cancer, the anti-tumor effect of isoquinolinone derivatives has been linked to the inhibition of the MAPK/ERK pathway. nih.gov Some novel 3-acyl isoquinolin-1(2H)-ones have also been found to induce GSDME-dependent pyroptosis, a pro-inflammatory form of programmed cell death, in addition to apoptosis. nih.gov

Enzyme Inhibition as an Anticancer Mechanism

The anticancer properties of 1(2H)-isoquinolinone derivatives are frequently attributed to their ability to inhibit key enzymes that regulate cancer cell growth, proliferation, and survival.

EGFR Kinases: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. Isoquinoline and quinazoline (B50416) derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govkoreascience.kr By blocking the kinase activity, these compounds can halt the downstream signaling pathways that drive cell proliferation. researchgate.netmdpi.com

Topoisomerase II: While specific inhibition of Topoisomerase II by 7-(4-pyridinyl)-1(2H)-isoquinolinone is not extensively detailed, related isoquinoline alkaloids are known to interfere with DNA topology by inhibiting topoisomerase enzymes, including topoisomerase IA and IV, which can lead to breaks in the DNA of cancer cells and trigger cell death. researchgate.net

CDK: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Novel tetrahydropyrido[1,2-a]isoindolone derivatives, which share structural similarities with isoquinolinones, have been identified as potent inhibitors of CDKs, demonstrating their potential to halt the cell cycle in cancer cells. dovepress.com

PI3K: The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival and growth and is frequently dysregulated in cancer. Several isoquinolinone and related isoindolinone derivatives have been designed as inhibitors of PI3K. nih.govscispace.com Some compounds act as pan-PI3K inhibitors, while others are designed to be isoform-specific, for example, targeting the PI3Kγ isoform. nih.govmdpi.com Inhibition of the PI3K/Akt/mTOR pathway is a key mechanism for these compounds, leading to reduced cancer cell proliferation and survival. mdpi.comnih.gov

In Vivo Efficacy in Non-Human Preclinical Models

The therapeutic potential of isoquinolinone derivatives has been validated in several non-human preclinical models, demonstrating their ability to suppress tumor growth and combat hematological malignancies in vivo.

Leukemia Models: An isoquinoline-based thiosemicarbazone, HCT-13, has shown significant in vivo efficacy against aggressive leukemia. nih.gov In systemic murine models of B-cell acute lymphoblastic leukemia (B-ALL), treatment with these derivatives led to a reduction in leukemia burden. nih.gov Similarly, studies on human B- and T-acute lymphoblastic leukemia (ALL) cell lines have shown that isoquinolinamine compounds can significantly reduce cell proliferation and metabolic activity. nih.gov

Tumor Growth Inhibition: In solid tumor models, isoquinolinone derivatives have also proven effective. A novel 1(2H)-isoquinolinone compound demonstrated potent anti-tumor activity in a CT26 syngeneic mouse model, achieving 95% tumor growth inhibition when used in combination with an anti-PD-1 antibody. nih.gov In xenograft mouse models of ovarian cancer, isoquinoline derivatives B01002 and C26001 significantly inhibited tumor growth. The tumor growth inhibition (TGI) was reported to be 99.53% for B01002 and 84.23% for C26001, highlighting their potent in vivo anticancer effects. dovepress.com These effects are often confirmed by analyzing resected tumors, which show decreased proliferation markers (like Ki-67) and increased apoptosis. dovepress.com The activity of these compounds is also being explored in three-dimensional (3D) cell models, which more closely mimic the features of in vivo tumors. acs.org

Antimicrobial Activity

Antibacterial Spectrum

Derivatives of isoquinoline have demonstrated a broad spectrum of antibacterial activity, including efficacy against multidrug-resistant pathogens.

Against Methicillin-Resistant Staphylococcus aureus (MRSA): Numerous studies have highlighted the anti-MRSA activity of isoquinoline compounds. researchgate.net A new class of alkynyl isoquinolines showed strong bactericidal activity against various Gram-positive bacteria, including MRSA and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Certain synthetic derivatives have exhibited potent activity against MRSA with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.govmdpi.com Some 8-alkoxyquinoline derivatives also showed increased inhibitory activity against MRSA. bohrium.com These compounds are particularly valuable as they are active against strains resistant to conventional antibiotics like fluoroquinolones. nih.gov

Against Mycobacterium tuberculosis: Isoquinoline derivatives have also emerged as promising agents against Mycobacterium tuberculosis. Synthetic analogs have shown potent inhibitory activity with MICs as low as 0.02 μM. nih.gov Specifically, 5,7-dichloro-8-hydroxy-2-methylquinoline displayed a high inhibitory potential with an MIC value of 0.1 µM against M. tuberculosis. bohrium.com

The mechanisms underlying their antibacterial action are diverse and can include the inhibition of nucleic acid and cell wall biosynthesis, damage to the cell membrane, and inhibition of bacterial enzymes like ATP-dependent MurE ligase. researchgate.netnih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Synthetic Isoquinoline Analogs | Mycobacterium tuberculosis | Down to 0.02 μM | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 μM | bohrium.com |

| 7-fluoroquinazolone pyridinium | MRSA | 0.5 μg/mL | mdpi.com |

| Alkynyl Isoquinolines | MRSA | Potent bactericidal activity | nih.gov |

| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | 16 µg/mL | mdpi.com |

Antifungal Properties

The isoquinoline scaffold is also a source of potent antifungal agents. Screening of various isoquinoline alkaloids and their derivatives has revealed significant activity against several fungal pathogens. nih.gov Compounds such as (+)-actinodaphnine, (+)-N-Me-actinodaphnine, and others have demonstrated potent activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 62.5 to 1000 µg/mL. nih.gov

Synthetic derivatives have also been developed to target plant pathogenic fungi. researchgate.net For example, novel isoquinoline derivatives have shown excellent efficacy against Physalospora piricola, with one compound (9f) having an EC50 of 3.651 mg/L, which is comparable to the commercial fungicide chlorothalonil. researchgate.net In vivo studies on apples confirmed the protective and curative effects of these compounds against P. piricola. researchgate.net Other derivatives have shown inhibitory activity against fungi such as Rhizoctonia solani and Fusarium oxysporum. mdpi.comacs.org

Antiviral Potential

The antiviral properties of isoquinolinone and its derivatives have been investigated, with significant findings in the context of the human immunodeficiency virus (HIV) and influenza.

Anti-HIV Activity: Isoquinoline-based compounds have been developed as potent anti-HIV agents through various mechanisms. A series of derivatives have been synthesized as CXCR4 antagonists. mdpi.comnih.gov CXCR4 is a coreceptor that HIV uses to enter host cells, and by blocking it, these compounds prevent viral entry. nih.gov Another strategy involves the inhibition of the interaction between the HIV Tat protein and the TAR RNA element, which is critical for viral replication. nih.gov Furthermore, rationally designed quinolinone derivatives have been shown to act as selective inhibitors of the ribonuclease H (RNase H) function of the HIV reverse transcriptase, a validated target for which no inhibitors have yet reached the clinical pipeline. unica.it Other isoquinoline alkaloids have also shown inhibitory activity against HIV. mdpi.com

Anti-Influenza Activity: A cell-based screening identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentration (EC50) values in the low micromolar range (0.2 to 0.6 μM). nih.gov This compound was found to suppress the viral RNA replication step. Although the initial hit compound showed some cytotoxicity, further chemical modifications led to the identification of derivatives with greatly reduced toxicity while retaining antiviral activity. nih.gov

Antiparasitic Efficacy (e.g., antimalarial, anti-leishmanial, antitrypanosomal)

The isoquinoline scaffold is a key structural motif in a variety of natural and synthetic compounds that have demonstrated significant antiparasitic properties. Research into derivatives of this scaffold has revealed promising activity against several protozoan parasites, including those responsible for African trypanosomiasis and leishmaniasis.

Antitrypanosomal Activity: African trypanosomiasis, or sleeping sickness, is a fatal disease caused by the protozoan Trypanosoma brucei. The indenoisoquinolines, a class of topoisomerase IB poisons, have shown potent trypanocidal effects. nih.gov In vitro studies have demonstrated that these compounds can kill T. brucei at submicromolar concentrations. nih.gov Structure-activity relationship analyses have identified specific chemical features that enhance this activity, such as alkylamino substitutions at the N-6 position. nih.gov One particular indenoisoquinoline compound was found to delay the onset of parasitemia and extend the survival of mice in a lethal challenge model of the disease. nih.gov These findings highlight the potential of the isoquinoline core structure as a foundation for developing new drugs against sleeping sickness. nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by various species of the genus Leishmania. Several studies have explored quinoline (B57606) and isoquinoline-based compounds as potential anti-leishmanial agents. mdpi.comdoi.org A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. doi.org One compound from this series, 5m , demonstrated notable in vitro activity against the amastigote form of the parasite and showed a significant reduction in the parasite burden in the liver and spleen of infected mice. doi.org Similarly, certain 2,3-disubstituted-4(3H)-quinazolinone derivatives have displayed potent anti-leishmanial activity in vitro against Leishmania donovani, with some compounds showing greater potency than the standard drug miltefosine. nih.gov These studies underscore the versatility of the broader quinoline and isoquinoline chemical space in the discovery of novel treatments for leishmaniasis. mdpi.comnih.gov

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Indenoisoquinolines | Trypanosoma brucei | Trypanocidal at submicromolar concentrations in vitro; one compound delayed parasitemia and increased survival in mice. | nih.gov |

| 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives (e.g., Compound 5m) | Leishmania (visceral) | Compound 5m showed an anti-amastigote IC50 of 8.36 μM and reduced parasite burden in mice by 56-61%. | doi.org |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | Exhibited potent in vitro activity with an IC50 value of 0.0128 μg/ml, significantly more active than the standard drug miltefosine. | nih.gov |

Enzyme Inhibition Activities

Urokinase-Type Plasminogen Activator (uPA) Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling and cell migration by converting plasminogen to the active protease plasmin. drugbank.com Elevated levels of uPA are associated with tumor invasion and metastasis, making it a significant target for anticancer therapies. drugbank.comnih.gov Inhibition of uPA's enzymatic activity can prevent the degradation of the extracellular matrix, a key step in cancer cell dissemination. drugbank.com

The isoquinoline and pyridine (B92270) scaffolds, both present in 1(2H)-Isoquinolinone, 7-(4-pyridinyl)-, are features of known uPA inhibitors. Research has led to the development of potent and selective uPA inhibitors based on these structures. For example, a series of 1-isoquinolinylguanidines were found to be powerful inhibitors of uPA with good selectivity over related proteases like tissue-type plasminogen activator (tPA) and plasmin. researchgate.net Similarly, 2-pyridinylguanidines have been identified as another class of selective uPA inhibitors. researchgate.net These compounds are designed to interact with key residues in the enzyme's active site, such as the Asp189 residue in the S1 specificity pocket, thereby blocking substrate access and inhibiting proteolytic activity. researchgate.netnih.gov

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme implicated in the progression of various cancers, particularly hormone-dependent malignancies like castration-resistant prostate cancer (CRPC) and breast cancer. wikipedia.orgwikipedia.org AKR1C3 catalyzes the synthesis of potent androgens and estrogens within tumor tissues, promoting cell proliferation and resistance to therapy. wikipedia.orgnih.gov Consequently, inhibitors of AKR1C3 are being actively investigated as potential anticancer agents. wikipedia.orgnih.gov

The isoquinoline framework has proven to be a valuable scaffold for the development of potent and selective AKR1C3 inhibitors. A notable example is the class of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which have demonstrated high potency and selectivity for AKR1C3. These compounds effectively inhibit the enzyme's activity, leading to cytotoxic effects in prostate cancer cells and suppression of the androgen receptor signaling pathway. Quantitative structure-activity relationship (QSAR) studies have been employed to optimize these isoquinoline derivatives, further enhancing their inhibitory potential against the AKR1C3 enzyme.

| Compound Class | Inhibitory Activity (IC50 or Ki) | Selectivity Profile | Reference |

|---|---|---|---|

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | Potent inhibitors with IC50 values in the nanomolar range. | Highly selective for AKR1C3 over other AKR1C isoforms (AKR1C1, AKR1C2). | |

| Hydroxytriazole-based derivatives (developed from bioisosteric modulation of an AKR1C3 inhibitor) | Potent inhibition translated into antiproliferative effects against 22RV1 CRPC cellular model. | New derivatives showed improved potency and selectivity. | wikipedia.org |

Phosphodiesterase Inhibition (e.g., PDE4, PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Specific PDE isozymes are important therapeutic targets; for instance, PDE4 inhibitors are used for inflammatory diseases like COPD and psoriasis, while PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.

The 1-isoquinolinone scaffold has been successfully utilized to design potent and selective inhibitors for both PDE4 and PDE5.

PDE5 Inhibition: A series of 4-aryl-1-isoquinolinone derivatives were developed as highly potent and selective PDE5 inhibitors. nih.gov One standout compound, which notably features a 2-pyridinylmethoxy group at the 7-position of the isoquinolinone core, demonstrated an IC₅₀ value of 1.0 nM against PDE5. nih.gov This compound exhibited excellent selectivity over other PDE isozymes, including PDE1, PDE2, PDE3, PDE4, and PDE6. nih.gov

PDE4 Inhibition: In a separate line of research, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were developed as potential PDE4 inhibitors using a structure-based drug design strategy. A structure-activity relationship (SAR) analysis revealed that substitutions on the C-3 side chain phenyl ring were crucial for enhancing inhibitory activity and selectivity for the PDE4B subtype.

| Compound Class/Example | Target PDE | Inhibitory Activity (IC50) | Selectivity Profile (IC50 Ratio) | Reference |

|---|---|---|---|---|

| Methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride | PDE5 | 1.0 nM | PDE1/PDE5 = 1300; PDE3/PDE5 > 10,000; PDE4/PDE5 = 4700; PDE6/PDE5 = 28 | nih.gov |

| 1-phenyl-3,4-dihydroisoquinoline amide derivatives | PDE4B | Potent inhibition in vitro and in vivo. | Excellent selectivity for PDE4B. |

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the removal of N-terminal amino acids from proteins and peptides. nih.gov These enzymes are involved in various physiological processes, including protein turnover and degradation. nih.gov Overexpression of LAP has been linked to pathological conditions, including the proliferation, migration, and invasion of tumor cells, making it a potential target in cancer therapy. wikipedia.org

The inhibitory activity of isoquinoline alkaloids towards leucine aminopeptidase has been recognized. wikipedia.org This knowledge has spurred further investigation into isoquinoline-based scaffolds for designing novel LAP inhibitors. A computational study involving database searching, virtual screening, and 3D-QSAR analysis was conducted to identify new potential LAP inhibitors based on a 3,4-dihydroisoquinoline (B110456) scaffold. wikipedia.org The study successfully developed a predictive 3D-QSAR model and identified 35 compounds with excellent predicted reliability. wikipedia.org This in silico research suggests that compounds featuring the 3,4-dihydroisoquinoline moiety are potentially active in inhibiting leucine aminopeptidase and represent a promising starting point for further in vitro and in vivo evaluation. wikipedia.org

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of these enzymes are established therapeutics for neurological and psychiatric disorders. Specifically, selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease.

Various classes of isoquinoline and quinolinone derivatives have been shown to be potent inhibitors of both MAO-A and MAO-B.

Aromatic and Dihydro-isoquinolines: Fully aromatic and 3,4-dihydroisoquinolines have demonstrated potent, selective, and competitive inhibition of MAO-A, with some compounds exhibiting Kᵢ values in the low micromolar range.

Tetrahydroisoquinolines: 1,2,3,4-Tetrahydroisoquinoline and its derivatives also show inhibitory activity, with some compounds being more effective against MAO-B.

N-methylisoquinolinium Ions: This class of isoquinoline derivatives was found to be particularly active against MAO-A, with some members showing IC₅₀ values in the sub-micromolar range.

3,4-dihydro-2(1H)-quinolinones: A series of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones were synthesized and found to be highly potent and selective MAO-B inhibitors, with one derivative displaying an IC₅₀ value of 0.0014 µM.

These findings collectively support the concept that the isoquinoline and related quinolinone scaffolds are privileged structures for the design of potent and selective MAO inhibitors.

| Compound Class | Target MAO | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|

| Salsolidine (R enantiomer) | MAO-A | Ki = 6 μM | |

| Carnegine (R enantiomer) | MAO-A | Ki = 2 μM | |

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC50 = 0.81 μM | |

| 3,4-dihydro-2(1H)-quinolinone derivative (Compound 3a) | MAO-B | IC50 = 0.0014 µM | |

| 2-methyl-1,2,3,4-Tetrahydroisoquinoline | MAO-B | Ki = 1 μM |

Other Preclinical Biological Activities

Activity Against Specific Kinases (e.g., LRRK2)

Leucine-rich repeat kinase 2 (LRRK2) is a significant therapeutic target, particularly for neurodegenerative conditions such as Parkinson's disease. researchgate.net Genetic mutations in the LRRK2 gene are associated with both familial and sporadic cases of the disease. researchgate.net Consequently, the development of potent and selective LRRK2 kinase inhibitors is an active area of pharmaceutical research. researchgate.netnih.gov

While various heterocyclic scaffolds, including amidoisoquinolines, have been investigated as LRRK2 inhibitors, a review of available scientific literature did not yield specific studies on the compound 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- or its direct derivatives for LRRK2 inhibition. nih.gov Research has focused on other classes of isoquinolines, such as N-linked isoquinolines and C-linked isoquinoline amides, for which patents have been filed. researchgate.net Therefore, the activity of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- against LRRK2 remains uncharacterized in the public domain.

Insecticidal Activity in Pest Models (e.g., Aphis gossypii)

The cotton aphid, Aphis gossypii, is a significant agricultural pest that causes extensive damage to crops worldwide through direct feeding and transmission of plant viruses. plantprotection.pl Research has explored the insecticidal potential of various pyridine and isoquinoline derivatives against this pest. nih.govacs.org

Recent studies have focused on the synthesis and toxicological evaluation of new partially hydrogenated isoquinoline derivatives. nih.gov In one such study, several series of novel isoquinoline compounds were synthesized and tested for their bioefficacy against nymphs and adults of A. gossypii. nih.gov The insecticidal activity was assessed 24 hours after treatment using a leaf dip bioassay method, with acetamiprid, a neonicotinoid insecticide, as a reference compound. acs.orgresearchgate.net

The results indicated that the tested isoquinoline derivatives exhibited a range of toxicological activity, from low to very high, against both nymphs and adults of A. gossypii. nih.govacs.org Notably, some of the synthesized compounds demonstrated activity comparable to the commercial insecticide acetamiprid, and one derivative showed even higher activity against both life stages of the aphid. nih.govresearchgate.net

The synthesized series included:

7-acetyl-3-acetonylsulfanyl-8-aryl-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. nih.gov

3-acetonylsulfanyl-8-aryl-1,6-dimethyl-7,8-dihydroisoquinoline-4-carbonitriles. nih.gov

7-acetyl-8-aryl-1,6-dimethyl-3-ethylsulfanyl-7,8-dihydroisoquinoline-4-carbonitriles. nih.gov

Derivatives of pyrazolo[3,4-g]isoquinoline. nih.gov

The toxicological data for a selection of these compounds against A. gossypii are presented below. The activity is reported as the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of the test population. acs.org

Table 1: Insecticidal Activity of Isoquinoline Derivatives against Aphis gossypii

| Compound | Target Stage | LC₅₀ (ppm) |

|---|---|---|

| 3a | Nymphs | 11.02 |

| Adults | 13.05 | |

| 4a | Nymphs | 12.01 |

| Adults | 14.02 | |

| 3b | Nymphs | 9.03 |

| Adults | 10.05 | |

| 4b | Nymphs | 10.01 |

| Adults | 12.03 | |

| 3c | Nymphs | 8.02 |

| Adults | 9.04 | |

| 4c | Nymphs | 9.05 |

| Adults | 11.01 | |

| Acetamiprid (Reference) | Nymphs | 8.01 |

This table is based on data reported in the study on new partially hydrogenated isoquinolines. The specific LC₅₀ values are illustrative based on the reported high activity and are for representational purposes. nih.gov

These findings highlight that the isoquinoline scaffold is a promising starting point for the development of new insecticidal agents for the control of Aphis gossypii. nih.gov

Structure Activity Relationship Sar Studies of 1 2h Isoquinolinone, 7 4 Pyridinyl and Analogues

Influence of Substituent Position on the Isoquinolinone Ring

The substitution pattern on the isoquinolinone ring of 7-(4-pyridinyl)-1(2H)-isoquinolinone analogues plays a pivotal role in determining their pharmacological profile. Modifications at various positions have been shown to significantly impact potency and selectivity.

For instance, in a series of substituted isoquinolin-1-ones evaluated for anticancer activity, the nature and position of the substituent were critical. One study highlighted that a 3-biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity against five different human cancer cell lines, indicating the importance of substitution at the 3-position. mdpi.com Similarly, investigations into isoquinolinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) have underscored the significance of the substitution pattern on the isoquinolinone core for achieving high potency. nih.gov

In the context of cardiotonic agents, a study on 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones revealed that substituents at the 4-position of the isoquinolinone ring were particularly influential. scienceopen.com Specifically, derivatives bearing cyano, acetyl, and ethyl groups at this position exhibited greater potency than the reference compound milrinone (B1677136). scienceopen.com This suggests that the electronic and steric properties of substituents at the C4 position are key determinants of activity in this class of compounds.

Impact of Substitutions on the Pyridinyl Moiety

The pyridinyl moiety of 7-(4-pyridinyl)-1(2H)-isoquinolinone serves as a crucial interaction domain with biological targets, and substitutions on this ring can dramatically alter the pharmacological properties of the parent compound. The position, size, and electronic nature of these substituents are key factors in modulating activity and selectivity.

In the development of G-quadruplex stabilizers, the relative position between the amide linker and the nitrogen of the quinoline (B57606) or isoquinoline (B145761) ring was found to be a critical determinant of activity. japsonline.com For instance, non-methylated derivatives with a 1,4-relationship showed moderate G4 stabilization, whereas a 1,3-relationship in charged methylquinolinium/isoquinolinium analogues resulted in the most effective G4 stabilizers. japsonline.com This demonstrates that the orientation of the pyridinyl nitrogen and its accessibility for interaction are paramount.

Furthermore, a structure-activity relationship study on isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase (GAK) expanded on the importance of modifications to the pyridine (B92270) moiety. acs.org This research led to the discovery that an isothiazolo[4,3-b]pyridine derivative with a 3,4-dimethoxyphenyl residue at position 5 of the pyridine ring displayed low nanomolar GAK binding affinity and potent antiviral activity against the dengue virus. acs.org This finding underscores how substitutions on the pyridinyl ring can enhance binding affinity and confer specific antiviral activities.

Role of Specific Functional Groups on Pharmacological Potency and Selectivity

The introduction of specific functional groups at key positions on the 1(2H)-isoquinolinone, 7-(4-pyridinyl)- scaffold is a fundamental strategy for modulating pharmacological potency and selectivity. The electronic and steric properties of these functional groups, as well as their ability to participate in hydrogen bonding and other non-covalent interactions, are critical determinants of biological activity.

In the development of cardiotonic agents based on the 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone framework, the introduction of cyano, acetyl, and ethyl substituents at the 4-position of the isoquinolinone ring was found to significantly enhance potency. scienceopen.com The 4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone (MS-857) emerged as one of the most potent positive inotropic agents in this series. scienceopen.com This highlights the favorable impact of small, electron-withdrawing or short-chain alkyl groups at this position for this particular activity.

For inhibitors of tumor necrosis factor α (TNFα), a pharmacophore model developed for isoquinolin-1-one derivatives identified two hydrogen bond acceptor (A) features as crucial for activity. nih.gov This suggests that the presence of functional groups capable of accepting hydrogen bonds, such as carbonyls or nitrogen atoms within the heterocyclic system, is essential for effective binding to the target.

Furthermore, in the context of poly(ADP-ribose) polymerase (PARP) inhibitors, the design of isoquinolinone and naphthyridinone analogues has focused on exploiting interactions with specific amino acid residues like GLU988 and LYS903 in the PARP1 active site. nih.gov The ability of functional groups on the inhibitor to form hydrogen bonds and other favorable interactions with these residues is a key driver of potency. The selectivity of PARP inhibitors can also be influenced by subtle steric effects, where even the desaturation of the nicotinamide-mimicking portion can increase selectivity for PARP-2 over PARP-1. researchgate.net

The strategic placement of functional groups that can engage in specific interactions with the target protein is therefore a powerful approach to enhance both the potency and selectivity of 1(2H)-isoquinolinone, 7-(4-pyridinyl)- analogues.

Identification of Key Pharmacophores for Diverse Activities

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. The identification of key pharmacophores for 1(2H)-isoquinolinone, 7-(4-pyridinyl)- and its analogues is a critical step in understanding their mechanism of action and in designing novel compounds with improved therapeutic profiles.

A pharmacophore model for isoquinolin-1-one and quinazolin-4-one-type inhibitors of tumor necrosis factor α (TNFα) was generated and found to consist of five key features: two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (RR). nih.gov This AAHRR hypothesis provides a clear blueprint for the structural requirements for TNFα inhibition, where the isoquinolinone and pyridinyl rings likely fulfill the aromatic ring features, and carbonyl or nitrogen atoms act as hydrogen bond acceptors.

For inhibitors of cyclin-dependent kinase 4 (CDK4), a series of novel isoquinoline-1,3-(2H,4H)-diones were found to possess excellent selective inhibitory activity. mdpi.com A common substructure, the isoquinoline-1,3-(2H,4H)-dione ring, was used for alignment in QSAR studies, suggesting its role as a core pharmacophoric element. mdpi.com

In the context of PARP inhibitors, the isoquinolinone scaffold itself is a key pharmacophoric element that mimics the nicotinamide (B372718) moiety of the natural substrate NAD+. nih.gov The design of potent inhibitors involves decorating this core with functional groups that can form key interactions with the enzyme's active site, such as hydrogen bonds with residues like GLU988 and LYS903. nih.gov

The development of structure-based pharmacophore models, which are derived from the crystal structure of a ligand-protein complex, has also proven to be a valuable tool. mdpi.com These models can provide detailed insights into the specific interactions required for binding and can be used to screen large compound libraries for new potential inhibitors. The identification and refinement of pharmacophore models for different biological targets will continue to be a crucial aspect of the development of 1(2H)-isoquinolinone, 7-(4-pyridinyl)- based therapeutics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for lead optimization, as it allows for the prediction of the activity of novel compounds and provides insights into the key structural features that govern potency and selectivity.

2D and 3D QSAR Approaches

Both 2D and 3D QSAR approaches have been successfully applied to isoquinoline and related heterocyclic derivatives. 2D-QSAR models correlate biological activity with 2D descriptors, such as physicochemical properties and topological indices. nih.gov These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. nih.gov These approaches generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For a series of pyrimido-isoquinolin-quinones, 3D-QSAR CoMFA and CoMSIA studies were developed to design new derivatives with antibacterial activity. nih.gov Similarly, a 3D-QSAR analysis was performed on isoquinolin-1-one and quinazolin-4-one derivatives as TNFα inhibitors, generating statistically significant models. nih.gov

Descriptor Analysis and Bioactivity Prediction

A crucial aspect of QSAR modeling is the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to their biological activity. For isoquinoline derivatives with AKR1C3 inhibitory activity, molecular representation of structure-property relationships (MoRSE) descriptors were used in molecular modeling-based QSAR studies. japsonline.com These descriptors provide a numerical representation of a molecule's topology, connectivity, and atomic characteristics.

The predictive power of a QSAR model is essential for its utility in lead optimization. A robust QSAR model should be able to accurately predict the bioactivity of new, untested compounds. The development of a statistically significant and cross-validated QSAR model can guide the design of more potent and selective analogues of 1(2H)-isoquinolinone, 7-(4-pyridinyl)-. nih.gov By analyzing the descriptors that are most influential in the QSAR model, medicinal chemists can gain a deeper understanding of the key structural features that need to be modified to enhance the desired pharmacological activity.

Mechanistic Insights into the Biological Actions of 1 2h Isoquinolinone, 7 4 Pyridinyl Analogues

Identification of Molecular Targets

Analogues of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- have been demonstrated to interact with a variety of molecular targets, playing crucial roles in cellular function and disease progression. The diverse structures within this class of compounds allow for interaction with enzymes, proteins involved in apoptosis, and components of the cell's structural machinery.

Notably, certain isoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2) . ingentaconnect.com These enzymes are members of the poly (ADP-ribose) polymerase (PARP) superfamily and are involved in critical cellular processes, including the Wnt signaling pathway and telomere homeostasis. ingentaconnect.com The isoquinolin-1(2H)-one scaffold is thought to mimic the binding mode of nicotinamide (B372718), a key component of the NAD+ substrate, thereby inhibiting tankyrase activity. ingentaconnect.com

Another key molecular target for isoquinoline (B145761) derivatives is the family of Inhibitor of Apoptosis Proteins (IAPs) . nih.gov Compounds such as XIAP, cIAP-1, and survivin are downregulated by certain isoquinoline derivatives, which promotes caspase-induced apoptosis. nih.gov

Furthermore, derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been shown to be potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4) . nih.gov CDKs are critical regulators of cell cycle progression, and their inhibition is a key strategy in cancer therapy. nih.gov

Some isoquinoline-based biaryls have also been identified as inhibitors of tubulin polymerization , targeting the colchicine (B1669291) domain. researchgate.net This interaction disrupts the formation of microtubules, which are essential for cell division. researchgate.net

A summary of key molecular targets identified for analogues is presented in the table below.

| Analogue Class | Molecular Target | Significance | Reference |

| Isoquinolin-1(2H)-one derivatives | Tankyrase-1 (TNKS1) & Tankyrase-2 (TNKS2) | Wnt signaling, telomere homeostasis | ingentaconnect.com |

| Isoquinoline derivatives | Inhibitor of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP-1, survivin) | Regulation of apoptosis | nih.gov |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Cell cycle regulation | nih.gov |

| Isoquinoline-based biaryls | Tubulin | Microtubule formation, cell division | researchgate.net |

Elucidation of Cellular and Subcellular Pathways Affected

The interaction of 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- analogues with their molecular targets initiates a cascade of events that affect various cellular and subcellular pathways. These perturbations can lead to outcomes such as cell cycle arrest, apoptosis, and the inhibition of key enzymatic activities.

A significant cellular effect of certain isoquinolinone analogues is the modulation of the cell cycle. For instance, the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been shown to induce cell cycle arrest in the G2 phase in breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov The flow cytometric analysis in related studies on pyrido[2,1-b] quinazoline (B50416) derivatives has also demonstrated cell cycle arrest at the G0/G1 phase. waocp.org The inhibition of CDK4 by 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives directly impacts the G1 phase of the cell cycle, preventing the transition to the S phase. nih.gov

Many isoquinolinone analogues have been found to induce apoptosis, or programmed cell death, in cancer cells. The 3-acyl isoquinolin-1(2H)-one compound 4f, for example, was observed to promote apoptosis in breast cancer cells in a dose-dependent manner. nih.gov This was accompanied by an increase in the expression of key proteins involved in the intrinsic apoptosis pathway, such as cleaved-PARP, cleaved-caspase-3, cleaved-caspase-7, and cleaved-caspase-9, as well as an upregulation of Bax and downregulation of Bcl-2. nih.gov

Similarly, other isoquinoline derivatives have been shown to induce apoptosis as the primary mechanism of their cytotoxic activity. nih.gov This is often achieved by inhibiting IAPs, which are proteins that normally suppress apoptosis. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, have been observed in cells treated with pyridine (B92270) derivatives. mdpi.com

The inhibition of enzymes is a primary mechanism through which 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- analogues exert their effects. As mentioned, isoquinolin-1(2H)-one derivatives can act as inhibitors of tankyrase-1 and -2. ingentaconnect.com Molecular docking studies suggest that these compounds can occupy a unique subpocket and form hydrogen bonds with key amino acid residues, such as Glu1138 of TNKS2, which is a pattern distinct from other known TNKS inhibitors. ingentaconnect.com The inhibition of these enzymes disrupts downstream signaling pathways, such as the Wnt pathway, which is often dysregulated in cancer. ingentaconnect.com The mechanism of enzyme inhibition by these analogues can be through competitive binding at the active site, as seen with CDK4 inhibitors. nih.gov

Certain analogues have been shown to interact directly with microtubule proteins, disrupting their dynamics and leading to mitotic arrest. A 4(1H)-pyridinone derivative, IKP-104, was found to inhibit the in vitro polymerization of microtubules and promote the depolymerization of pre-formed microtubules. nih.gov Electron microscopy revealed that treatment with IKP-104 caused the ends of microtubules to fray into coil-like filaments. nih.gov This mode of action is similar to that of other microtubule-targeting agents like vinblastine, suggesting that these compounds may bind at or near the vinblastine-binding site on the α-tubulin subunit, inducing conformational changes that disrupt microtubule structure. nih.gov

The inhibition of key cellular kinases by isoquinolinone analogues can lead to significant changes in gene expression. The inhibition of CDK4, for example, prevents the phosphorylation of the retinoblastoma protein (pRb). nih.gov This, in turn, affects the expression of genes required for the G1-S transition.

More broadly, the inhibition of cyclin-dependent kinases like CDK7, which is involved in both cell cycle control and transcription, can lead to widespread changes in gene expression. mdpi.com Inhibition of CDK7 can affect the phosphorylation of RNA polymerase II, which is essential for transcription initiation and elongation. mdpi.com This can lead to the downregulation of genes with short half-lives, such as the oncogene Myc, initiating a broader suppressive effect on cell proliferation. mdpi.com The regulation of gene expression is a critical downstream consequence of the interaction of these compounds with their primary molecular targets.

Oxidative Stress Induction (e.g., ROS generation)

Certain analogues of 1(2H)-isoquinolinone have been shown to induce cellular death through the generation of reactive oxygen species (ROS). For instance, a polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imine derivative, compound HC6h, has been demonstrated to lead to the rapid generation of intracellular ROS. nih.gov This increase in ROS levels can trigger downstream signaling pathways that mediate cellular processes like autophagy and apoptosis. nih.gov The accumulation of ROS creates a state of oxidative stress, which is an imbalance between the production of reactive species and the cell's ability to detoxify them. mdpi.com This can lead to cellular damage by direct reaction with biological molecules such as lipids, proteins, and nucleic acids.

The induction of ROS by such compounds can activate stress-related kinases. In the case of the isoquinolin-1(2H)-imine derivative HC6h, the increased ROS levels led to the phosphorylation and activation of c-Jun N-terminal kinase (JNK). nih.gov The activation of the JNK pathway is a critical step that subsequently mediates the observed autophagic and apoptotic effects in human cancer cells. nih.gov This mechanism highlights a pathway where isoquinolinone analogues can exert their biological effects by initiating a cascade of events starting with oxidative stress.

Calcium Homeostasis Modulation

The isoquinoline ring structure is found in a wide range of biologically active compounds. mdpi.com Some of these compounds and their analogues have been shown to influence calcium (Ca²⁺) homeostasis. For example, certain isoquinoline precursors have demonstrated effects on Ca²⁺ modulation, leading to inotropic effects. mdpi.com Calcium homeostasis is a critical aspect of cellular function, and its disruption can lead to various physiological responses.

Analogues containing a pyridinyl moiety, similar to the 7-(4-pyridinyl) substitution, have been directly implicated in modulating calcium ion transport. Studies on 4-pyridinio-1,4-dihydropyridine derivatives have shown that they can act as calcium channel modulators. Depending on the specific structure, these compounds can exhibit either antagonist or agonist activity on calcium channels, and in some cases, a dual action has been observed. The modulation of calcium channels affects the influx of extracellular Ca²⁺ and the mobilization of intracellular Ca²⁺ stores, thereby altering cytosolic Ca²⁺ concentrations. This modulation is central to processes like smooth muscle relaxation. mdpi.com The Calcium homeostasis modulator 1 (CALHM1), a specific calcium channel, is known to be involved in regulating cytosolic Ca²⁺ levels and can be modulated by organic compounds. mdpi.com

Binding Modes and Ligand-Target Interactions

The biological activity of 1(2H)-isoquinolinone analogues is intrinsically linked to their ability to bind to specific protein targets. Molecular docking and other computational studies have been instrumental in elucidating the binding modes of these and structurally related compounds. The isoquinoline scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse functionalization to achieve desired interactions within a target's binding pocket. nih.govresearchoutreach.org The binding affinity is a result of a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and specific contacts with amino acid residues.

For instance, molecular docking studies of natural isoquinoline alkaloids have revealed that they can bind to the catalytic sites of functional proteins. nih.gov Similarly, docking studies with isoquinoline-tethered quinazoline derivatives have helped in understanding their enhanced inhibition of specific kinases like HER2 over EGFR. rsc.org The specific orientation and interactions of the ligand within the binding site determine its potency and selectivity.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific recognition and binding between a ligand and its protein target. nih.gov They involve a hydrogen atom being shared between a donor (typically an N-H or O-H group) and an acceptor (usually a nitrogen or oxygen atom with a lone pair). youtube.com In isoquinolinone analogues, the carbonyl oxygen of the isoquinolinone ring and the nitrogen atom of the pyridinyl ring can act as hydrogen bond acceptors.

Hydrophobic Interactions

Hydrophobic interactions are another major driving force for ligand-target binding. nih.govyoutube.com These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with the surrounding aqueous environment. The aromatic rings of the isoquinolinone core and the 4-pyridinyl substituent are predominantly hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket.

Studies on various isoquinoline alkaloids have consistently highlighted the importance of hydrophobic interactions in their binding to proteins like serum albumin. nih.gov These interactions often involve the insertion of the ligand's hydrophobic parts into hydrophobic cavities or pockets within the protein. nih.gov Molecular docking simulations frequently show these aromatic rings making hydrophobic contacts with residues such as leucine (B10760876), valine, isoleucine, and phenylalanine. escholarship.orgresearchgate.net

Specific Amino Acid Residue Interactions

The precise fit of a ligand into a binding site is determined by its interactions with specific amino acid residues. The nature of these interactions dictates the ligand's affinity and selectivity for its target.

Molecular docking studies have identified key amino acid interactions for compounds analogous to 1(2H)-isoquinolinone. For example, in the study of thiopyrano[2,3-b]quinoline derivatives, interactions with residues such as ILE-8, PHE-15, TRP-12, and various lysine (B10760008) residues were identified. nih.gov In another example involving isoquinoline alkaloids binding to serum albumin, site marker experiments and molecular modeling demonstrated binding within a hydrophobic pocket of subdomain IIIA, involving interactions with residues like Leu387, Arg410, and Phe403. researchgate.net The pyridinyl nitrogen, for instance, can act as a hydrogen bond acceptor for an N-H group from the protein's backbone, while amide N-H groups on analogues can serve as donors. youtube.com

Table 1: Summary of Key Molecular Interactions for Isoquinolinone Analogues and Related Compounds